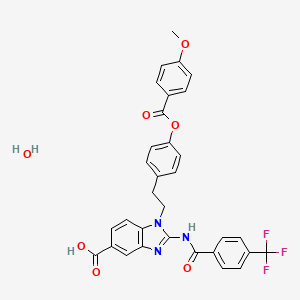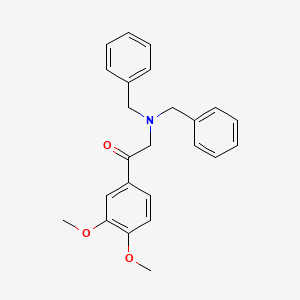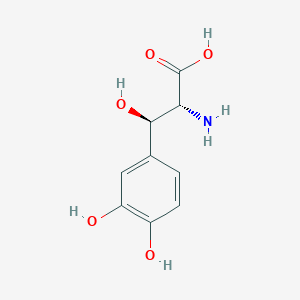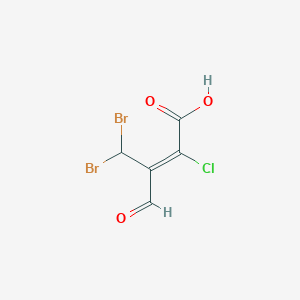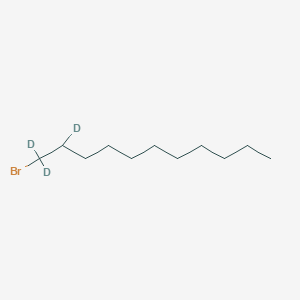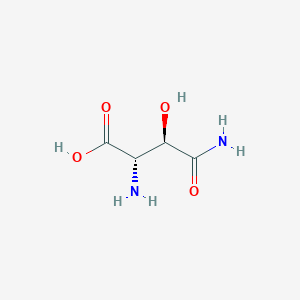
(3R)-3-Hydroxyasparagine
Vue d'ensemble
Description
“(3R)-3-Hydroxyasparagine” is a chemical compound with the molecular formula C4H8N2O4 . It has a molecular weight of 148.1173 . It is also known by the identifier 2HVJ708N54 .
Physical And Chemical Properties Analysis
“(3R)-3-Hydroxyasparagine” has a molecular weight of 148.12 g/mol. The compound’s optical activity is unspecified .Applications De Recherche Scientifique
Posttranslational Modification in Proteins : (3R)-3-Hydroxyasparagine is found in domains homologous to the epidermal growth factor precursor in various proteins. It is formed by the hydroxylation of asparagine and plays a role in the function of vitamin K-dependent plasma proteins and others that do not require vitamin K for normal biosynthesis (Stenflo et al., 1989).
Synthesis of Beta-Modified Amino Acids : (3R)-3-Hydroxyasparagine is crucial in the synthesis of non-ribosomally synthesized lipopeptide antibiotics like calcium-dependent antibiotic (CDA), which involves the hydroxylation of L-asparagine by a specific oxygenase (Strieker et al., 2007).
Role in Hydroxylation Processes : The presence of (3R)-3-Hydroxyasparagine in human C1r indicates its formation through post-translational hydroxylation of asparagine. This discovery helps understand protein modifications better (Arlaud et al., 1987).
Biosynthesis in Antibiotic Production : It's involved in the biosynthesis of certain lipopeptide antibiotics. Enzymes like AsnO and HasP are crucial for its beta-hydroxylation and phosphorylation within the CDA (Neary et al., 2007).
In Peptide Antibiotic Synthesis : It plays a role in synthesizing peptide antibiotics like Novo29, which shows activity against Gram-positive bacteria. The specific stereochemistry of hydroxyasparagine in these antibiotics is crucial for their function (Krumberger et al., 2023).
Protein Transduction Applications : (3R)-3-Hydroxyasparagine, when fused with proteins, can be effective in protein transduction for delivering functional transcription factors into cell nuclei, offering potential in cancer treatment (Hitsuda et al., 2012).
Enzymatic Synthesis : It can be synthesized enzymatically for applications like producing l-threo-3-Hydroxyaspartic acid, showing the potential for industrial-scale production (Hara et al., 2015).
Propriétés
IUPAC Name |
(2S,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLPSCRBFYDNX-NHYDCYSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@H](C(=O)N)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Hydroxyasparagine | |
CAS RN |
20790-74-3 | |
| Record name | (3R)-3-Hydroxyasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-3-HYDROXYASPARAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HVJ708N54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/no-structure.png)
